5-Fluoro-3'-(trifluoromethoxy)biphenyl-3-carboxaldehyde
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Overview
Description
5-Fluoro-3’-(trifluoromethoxy)biphenyl-3-carboxaldehyde: is an organic compound with the molecular formula C14H8F4O2 and a molecular weight of 284.21 g/mol . This compound is characterized by the presence of a fluorine atom and a trifluoromethoxy group attached to a biphenyl structure, along with a carboxaldehyde functional group. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3’-(trifluoromethoxy)biphenyl-3-carboxaldehyde typically involves the following steps:
Suzuki-Miyaura Coupling Reaction: This reaction is used to form the biphenyl core by coupling a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Fluorination: Introduction of the fluorine atom can be achieved using electrophilic fluorinating agents such as Selectfluor.
Trifluoromethoxylation: The trifluoromethoxy group is introduced using reagents like trifluoromethyl ethers.
Formylation: The carboxaldehyde group is introduced via formylation reactions, such as the Vilsmeier-Haack reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine and trifluoromethoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: 5-Fluoro-3’-(trifluoromethoxy)biphenyl-3-carboxylic acid.
Reduction: 5-Fluoro-3’-(trifluoromethoxy)biphenyl-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of novel materials with specific electronic properties.
Biology:
- Investigated for its potential as a bioactive molecule in drug discovery and development.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Fluoro-3’-(trifluoromethoxy)biphenyl-3-carboxaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of fluorine and trifluoromethoxy groups can enhance its binding affinity and selectivity towards molecular targets. The carboxaldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to specific biological effects.
Comparison with Similar Compounds
- 5-Fluoro-2’-methoxybiphenyl-3-carboxaldehyde
- 3’-Fluoro-4’-methoxybiphenyl-3-carboxaldehyde
- 5-Fluoro-3’-(trifluoromethyl)biphenyl-3-carboxaldehyde
Uniqueness:
- The presence of both fluorine and trifluoromethoxy groups in 5-Fluoro-3’-(trifluoromethoxy)biphenyl-3-carboxaldehyde imparts unique electronic and steric properties, making it distinct from other biphenyl derivatives.
- Its specific substitution pattern allows for unique interactions in chemical and biological systems, enhancing its utility in various applications.
Properties
IUPAC Name |
3-fluoro-5-[3-(trifluoromethoxy)phenyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O2/c15-12-5-9(8-19)4-11(6-12)10-2-1-3-13(7-10)20-14(16,17)18/h1-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMRNHRNHPLSFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=CC(=C2)C=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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